氯化胆红素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

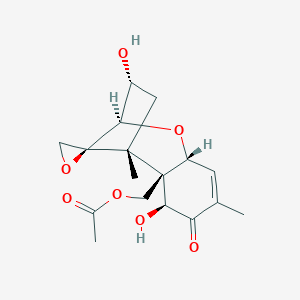

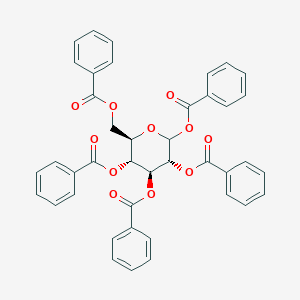

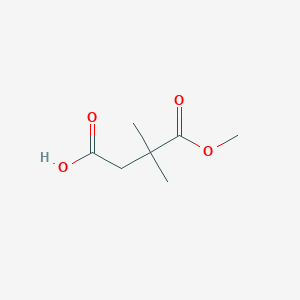

Chelirubine Chloride is a chemical compound with the molecular formula C21H16ClNO5 . It is used in the treatment of various conditions including immunological or metabolic dysfunction, cancer, bacterial, fungal and viral infections, radiation damage, epilepsy, multiple sclerosis, skin diseases, postoperative wounds, pain, sleeping disease, herpes infections, influenza virus infections, skin tumors, allergies, and chronic fatigue .

Synthesis Analysis

The synthesis of Chelirubine Chloride has been studied using 2D NMR spectroscopy and mass spectrometry. Chelirubine Chloride upon treatment with Na2CO3 yielded a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether .Molecular Structure Analysis

The structures of Chelirubine and its analogs have been examined by 2D NMR spectroscopy and mass spectrometry . Further studies are needed to fully understand the molecular structure of Chelirubine Chloride.Chemical Reactions Analysis

Chelirubine Chloride undergoes several chemical reactions. For instance, it reacts with Na2CO3 to yield a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether . More research is needed to fully understand the chemical reactions involving Chelirubine Chloride.Physical And Chemical Properties Analysis

The physical and chemical properties of Chelirubine Chloride are not well documented in the literature. More research is needed to fully understand these properties .科学研究应用

化学信息学和药物发现

化学信息学涵盖化学信息的存储、组织、分析和可视化,在药物发现和开发中发挥着至关重要的作用。该领域的进步,特别是与高通量实验技术相关的进步,重新激发了其在识别和分析潜在治疗化合物方面的作用 (Agrafiotis 等人,2007)。

水处理中的电化学过程

已经探索了使用可能包含氯化物的电解质溶液从水中去除污染物的电化学方法。这些处理的性能可能极大地取决于不同离子的存在,包括氯离子,这突出了理解环境和可能的生物医学背景中的离子相互作用的重要性 (Radjenovic & Sedlak, 2015)。

生物分析研究

生物分析对于了解化学化合物(如胆红素)在各种条件下的行为至关重要,包括它们与光和辐射的相互作用、溶剂效应和温度依赖性。这项研究可以深入了解化学物质的稳定性、转化和分析,可能适用于胆红素氯化物等化合物 (Pillay 等人,2003)。

理解离子相互作用

对离子和离子相互作用的研究已经增长,尤其是在离子液体研究中。了解这些相互作用对于开发新药和生物技术应用至关重要,它提供了一个框架,可以应用于研究生物医学应用中的特定化合物,如胆红素氯化物 (Egorova & Ananikov, 2018)。

安全和危害

作用机制

Target of Action

Chelirubine Chloride is a quaternary benzo[c]phenanthridine alkaloid (QBA) that is known to interact with multiple targets, such as DNA and microtubules . These targets play crucial roles in cellular functions and their interaction with Chelirubine Chloride can lead to significant changes in cell behavior .

Mode of Action

The interaction of Chelirubine Chloride with its targets leads to modifications in the activities of a wide variety of enzymes . This can result in changes in cellular processes, including cell cycle progression and apoptosis . For instance, it has been suggested that QBAs, including Chelirubine Chloride, can induce both apoptosis and cell cycle arrest .

Biochemical Pathways

Chelirubine Chloride, like other QBAs, affects multiple biochemical pathways. It has been suggested that these compounds can modify the activities of a wide variety of enzymes, thereby affecting the associated biochemical pathways . .

Pharmacokinetics

It has been suggested that the free base form of chelirubine chloride can be obtained by treating chelirubine chloride with na2co3 . This could potentially affect its bioavailability and pharmacokinetic properties.

Result of Action

The interaction of Chelirubine Chloride with its targets and the subsequent changes in cellular processes can lead to significant molecular and cellular effects. For instance, it has been suggested that Chelirubine Chloride can overcome drug resistance and induce cell death in cancer cells . .

Action Environment

The action, efficacy, and stability of Chelirubine Chloride can be influenced by various environmental factors. For instance, the presence of other compounds can potentially affect the cytotoxic effects of Chelirubine Chloride . .

属性

IUPAC Name |

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METXFOLRORBRGD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326744 |

Source

|

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30044-85-0 |

Source

|

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What happens to chelirubine chloride when treated with Na₂CO₃?

A1: Treating chelirubine chloride (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, chelirubine chloride undergoes a transformation involving two molecules and the loss of chloride.

Q2: Was the free base form of chelirubine observed in the study?

A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol](/img/structure/B30642.png)

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)